(3S,4R)-4-(1,4-diazepan-1-yl)oxolan-3-ol

Chiral resolution Stereochemistry Enantiomeric purity

Secure the defined (3S,4R) enantiomer to eliminate stereochemical ambiguity in your lead optimization. This bifunctional scaffold provides orthogonal amine and alcohol handles for chemoselective library synthesis without protecting groups. Its fragment-like properties (MW 186.25, TPSA 44.7 Ų) and a conformationally constrained core make it ideal for CNS-focused fragment screening and GPCR/kinase programs. Ensure target selectivity and assay reproducibility by procuring CAS 1932335-89-1, not the (3R,4S) isomer.

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
CAS No. 1932335-89-1
Cat. No. B1482435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4R)-4-(1,4-diazepan-1-yl)oxolan-3-ol
CAS1932335-89-1
Molecular FormulaC9H18N2O2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)C2COCC2O
InChIInChI=1S/C9H18N2O2/c12-9-7-13-6-8(9)11-4-1-2-10-3-5-11/h8-10,12H,1-7H2/t8-,9-/m1/s1
InChIKeyOMLCKZIESCBVHS-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,4R)-4-(1,4-diazepan-1-yl)oxolan-3-ol (CAS 1932335-89-1): Core Identity and Procurement Baseline


(3S,4R)-4-(1,4-diazepan-1-yl)oxolan-3-ol (CAS 1932335-89-1) is a chiral, heterobifunctional small molecule (C₉H₁₈N₂O₂, MW 186.25 g/mol) comprising a tetrahydrofuran ring fused at the 4-position with a 1,4-diazepane moiety. The defined (3S,4R) absolute stereochemistry distinguishes it from its (3R,4S)-enantiomer (CAS 1212102-23-2) and stereochemically undefined mixtures [1]. With computed physicochemical properties including an XLogP3 of -1, two hydrogen bond donors, four hydrogen bond acceptors, a topological polar surface area of 44.7 Ų, and a single rotatable bond, this compound presents a moderately polar, conformationally restricted scaffold suitable as a versatile building block for medicinal chemistry [1]. Its dual amine (diazepane) and alcohol (oxolan-3-ol) functionalities offer orthogonal derivatization handles for library synthesis [1].

Why Generic Substitution Fails for (3S,4R)-4-(1,4-diazepan-1-yl)oxolan-3-ol in Research Procurement


The (3S,4R) configuration of this compound is a critical determinant of its three-dimensional pharmacophore presentation, influencing target binding, selectivity, and downstream SAR interpretation. Substituting the (3R,4S)-enantiomer (CAS 1212102-23-2) or stereochemically undefined 4-(1,4-diazepan-1-yl)oxolan-3-ol (CAS 1862947-05-4) introduces uncontrolled stereochemical variables that can confound biological assay reproducibility and negate structure-activity relationship (SAR) conclusions [1]. Similarly, analogs lacking the oxolan-3-ol hydroxyl group, such as 1-(oxolan-3-yl)-1,4-diazepane (CAS 1343444-15-4), lose a key hydrogen-bonding and derivatization handle, fundamentally altering molecular recognition and synthetic utility . The compound's exactly two hydrogen bond donors and four acceptors, coupled with its single rotatable bond, create a unique conformational constraint profile that cannot be replicated by ring-expanded or N-alkylated congeners [1]. Procurement of the specific (3S,4R) isomer is therefore mandatory for any program where stereochemistry-dependent biological or physicochemical outcomes are being evaluated.

Quantitative Differentiation Evidence for (3S,4R)-4-(1,4-diazepan-1-yl)oxolan-3-ol (CAS 1932335-89-1)


Absolute Stereochemistry: (3S,4R) vs. (3R,4S) Enantiomer and Unspecified Stereoisomers

The (3S,4R) configuration is unequivocally defined for CAS 1932335-89-1, in contrast to the (3R,4S)-enantiomer (CAS 1212102-23-2) and the stereochemically unspecified 4-(1,4-diazepan-1-yl)oxolan-3-ol (CAS 1862947-05-4). The InChIKey (OMLCKZIESCBVHS-RKDXNWHRSA-N) incorporates specific stereochemical encoding (⁄t8-,9-⁄m1⁄s1) that uniquely identifies this isomer, enabling unambiguous database registration and literature traceability [1]. The enantiomer CAS 1212102-23-2 has a distinct InChIKey and represents the opposite absolute configuration .

Chiral resolution Stereochemistry Enantiomeric purity

Hydrogen Bond Donor/Acceptor Profile: Differentiation from Deoxy and N-Alkylated Analogs

The target compound possesses exactly two hydrogen bond donors (the oxolan-3-ol hydroxyl and the secondary amine of the diazepane ring) and four hydrogen bond acceptors, as computed by Cactvs 3.4.8.18 [1]. This contrasts with 1-(oxolan-3-yl)-1,4-diazepane (CAS 1343444-15-4; molecular formula C₉H₁₈N₂O), which lacks the hydroxyl group entirely and has only one HBD and three HBA . The N-methyl analog (3S,4R)-4-(4-methyl-1,4-diazepan-1-yl)oxolan-3-ol reduces the HBD count to one by tertiary amine substitution, altering key molecular recognition features .

Hydrogen bonding Physicochemical properties Medicinal chemistry

Conformational Restriction: Rotatable Bond Count vs. Flexible Diamine Building Blocks

The target compound possesses exactly one rotatable bond (the C–N bond connecting the oxolane ring to the diazepane moiety), as computed by Cactvs 3.4.8.18 [1]. This conformational restriction is a direct consequence of the cyclic tetrahydrofuran scaffold. In contrast, acyclic 1,4-diazepane analogs lacking the oxolane constraint exhibit multiple rotatable bonds (typically 3–5), resulting in higher conformational entropy and reduced binding affinity per rotational degree of freedom upon target engagement [2]. Piperazine analogs such as 4-(piperazin-1-yl)oxolan-3-ol, while also cyclic, present a six-membered ring with different ring-puckering energetics and altered nitrogen geometry, leading to distinct vector presentation of substituents [3].

Conformational restriction Ligand efficiency Scaffold design

Orthogonal Derivatization Handles: Dual Amine/Alcohol Functionality vs. Mono-Functional Analogs

The compound offers two chemically orthogonal derivatization sites: the secondary amine of the diazepane ring (pKa ~10–11, nucleophilic) and the secondary alcohol of the oxolane ring (pKa ~16, amenable to O-alkylation, acylation, or oxidation). This bifunctionality is absent in 1-(oxolan-3-yl)-1,4-diazepane (CAS 1343444-15-4), which lacks the hydroxyl handle, and in 4-(1,4-diazepan-1-yl)oxolan-3-ol with unspecified stereochemistry (CAS 1862947-05-4), which introduces stereochemical ambiguity into any derivatization sequence [1]. The (3S,4R) configuration ensures that sequential derivatization yields diastereomerically pure products when reacted with chiral substrates, a critical advantage over racemic or stereochemically undefined starting materials [1].

Synthetic versatility Parallel library synthesis Bifunctional building blocks

Topological Polar Surface Area (TPSA) and CNS Multiparameter Optimization (MPO) Profile

The target compound has a computed TPSA of 44.7 Ų, XLogP3 of -1, MW of 186.25 g/mol, and exactly 1 rotatable bond—parameters that place it favorably within CNS MPO scoring space (TPSA < 90 Ų, MW < 400 g/mol, low rotatable bond count) [1]. By comparison, the dihydrochloride salt form (CAS 1609403-33-9; trans-4-(1,4-diazepan-1-yl)tetrahydrofuran-3-ol dihydrochloride, MW = 259.17 g/mol) introduces a significant molecular weight penalty and altered solubility profile, while N-acylated derivatives (e.g., 3,3-dimethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one, MW ~296 g/mol) increase lipophilicity and TPSA, shifting the MPO profile away from optimal CNS drug-like space [2].

CNS drug design Blood-brain barrier permeability Physicochemical profiling

Optimal Application Scenarios for (3S,4R)-4-(1,4-diazepan-1-yl)oxolan-3-ol (CAS 1932335-89-1)


Stereochemically Defined Fragment Library Construction for CNS Target Screening

With a TPSA of 44.7 Ų, MW of 186.25 g/mol, and only one rotatable bond, this compound meets established fragment-based screening criteria (MW < 250 g/mol, TPSA < 90 Ų) and is well-suited for inclusion in CNS-focused fragment libraries [1]. The defined (3S,4R) stereochemistry ensures that fragment hits can be progressed into lead optimization without stereochemical ambiguity, a key consideration for programs targeting GPCRs, ion channels, or kinases where 3D pharmacophore presentation governs selectivity [1].

Divergent Parallel Library Synthesis via Orthogonal Amine and Alcohol Derivatization

The bifunctional scaffold supports sequential, chemoselective derivatization: the secondary alcohol can be acylated, sulfonylated, or oxidized independently of the diazepane amine, or vice versa, without requiring protecting group strategies [2]. This enables the rapid generation of diverse compound arrays from a single building block procurement, particularly valuable in hit-to-lead campaigns where chemical space exploration speed is a competitive differentiator [2].

Conformationally Constrained Diazepane Scaffold for Orexin Receptor Antagonist or Kinase Inhibitor Programs

The 1,4-diazepane core linked to a cyclic tetrahydrofuran ether has been established as a privileged scaffold for CNS-penetrant orexin receptor antagonists [3]. The target compound's single rotatable bond and defined stereochemistry make it an ideal starting point for SAR exploration in orexin, dopamine, or opioid receptor programs where conformational preorganization and stereochemical integrity are essential for target selectivity and in vivo efficacy [3].

Enantiopure Reference Standard for Chiral Analytical Method Development

The distinct (3S,4R) configuration, unequivocally identified by its InChIKey (OMLCKZIESCBVHS-RKDXNWHRSA-N) and CAS registry (1932335-89-1), permits its use as an authentic chiral reference standard for HPLC, SFC, or NMR method development and validation [1]. This application is critical for quality control workflows where the (3R,4S)-enantiomer (CAS 1212102-23-2) must be reliably distinguished and quantified in synthetic intermediates or final APIs [1].

Quote Request

Request a Quote for (3S,4R)-4-(1,4-diazepan-1-yl)oxolan-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.